2-nitro-9H-xanthen-9-one
Description
General Context of Xanthones and 9H-Xanthen-9-ones in Heterocyclic Chemistry
Xanthones, systematically known as 9H-xanthen-9-ones, represent a significant class of oxygen-containing heterocyclic compounds. nih.govscispace.com Their core structure is a dibenzo-γ-pyrone framework, which consists of two benzene (B151609) rings fused to a central pyran ring with a ketone group. researchgate.netup.pt This planar, tricyclic system is a common motif found widely in nature, particularly as secondary metabolites in higher plants, fungi, and lichens. nih.govscispace.com
In the realm of heterocyclic chemistry, xanthones are notable for their versatile chemical properties and diverse biological activities, which has encouraged extensive research into both their synthesis and natural sourcing. nih.govscispace.com The numbering of the carbon atoms on the xanthone (B1684191) nucleus is dictated by its biosynthetic origin. nih.govscispace.com The structural diversity within the xanthone family—including simple oxygenated, prenylated, and other miscellaneous forms—makes them valuable scaffolds in medicinal chemistry and drug development. nih.govscispace.com
Importance of Nitro Compounds as Versatile Building Blocks and Synthetic Intermediates in Organic Synthesis
Nitro compounds are a crucial class of organic compounds characterized by the presence of one or more nitro (–NO₂) functional groups. wikipedia.orglkouniv.ac.in They have played a long-standing and important role as readily available intermediates in organic chemistry for constructing new molecular frameworks. frontiersin.orgmdpi-res.com The significance of nitro compounds stems from the diverse reactivity of the nitro group itself. mdpi.com
Key characteristics that make nitro compounds versatile building blocks include:
Strong Electron-Withdrawing Nature : The nitro group is powerfully electron-withdrawing, which can activate adjacent atoms and bonds for chemical reactions. wikipedia.orgmdpi.com This property facilitates reactions with nucleophiles and can make adjacent C-H bonds acidic. wikipedia.orgmdpi.com
Transformation into Other Functional Groups : One of the most important reactions of nitro compounds is their reduction to amines (R-NO₂ → R-NH₂). wikipedia.orgarkat-usa.org This transformation is a cornerstone of synthetic chemistry, as it provides access to amines, which are vital components of many pharmaceutically relevant molecules. arkat-usa.orgnih.gov The nitro group can also be converted into a carbonyl group through the Nef reaction. arkat-usa.org
Carbon-Carbon Bond Formation : The acidity of the α-hydrogen (the hydrogen on the carbon adjacent to the nitro group) allows for the formation of a stabilized carbanion, known as a nitronate. wikipedia.orgarkat-usa.org These nitronates can act as nucleophiles in various C-C bond-forming reactions, such as the Henry reaction (nitro-aldol), Michael additions, and nitro-Mannich reactions. mdpi-res.comnih.gov
This wide range of reactivity makes nitro compounds indispensable for the synthesis of complex molecules, including natural products and pharmaceutical ingredients. frontiersin.orgnih.gov
Structural Characteristics and Nomenclature of 2-nitro-9H-xanthen-9-one
This compound is a specific derivative of the xanthone family. Its structure consists of the fundamental 9H-xanthen-9-one tricycle, with a nitro group (–NO₂) attached to the carbon at the 2-position of the aromatic ring system. lkouniv.ac.inguidechem.com The nomenclature precisely indicates this substitution pattern.
The presence of the nitro group significantly influences the electronic properties of the xanthone core. As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution, directing new substituents to the meta-position relative to the nitro group. wikipedia.orghansrajcollege.ac.in
Below is a table summarizing the key chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 20061-59-0 | guidechem.comsigmaaldrich.com |
| Molecular Formula | C₁₃H₇NO₄ | guidechem.comsigmaaldrich.com |
| Molecular Weight | 241.2 g/mol | sigmaaldrich.comscbt.com |
| Melting Point | 295-300 °C | sigmaaldrich.com |
| InChI Key | NDCNIDLJNJJHRA-UHFFFAOYSA-N | guidechem.comsigmaaldrich.com |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)N+[O-] | guidechem.com |
| Topological Polar Surface Area | 72.1 Ų | guidechem.com |
| Hydrogen Bond Acceptor Count | 4 | guidechem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-nitroxanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO4/c15-13-9-3-1-2-4-11(9)18-12-6-5-8(14(16)17)7-10(12)13/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCNIDLJNJJHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Nitro 9h Xanthen 9 One and Its Derivatives
Direct Synthesis Approaches to 2-nitro-9H-xanthen-9-one
Direct synthesis methods aim to construct the this compound skeleton in a limited number of steps from readily available starting materials. These approaches often involve the formation of the central pyran ring through cyclization of a diaryl ether precursor that already contains the nitro group.
Cyclization Reactions from Precursor Compounds
A primary strategy for the direct synthesis of this compound involves the cyclization of appropriately substituted diaryl ether precursors. The Ullmann condensation reaction is a classic and versatile method for the formation of the diaryl ether linkage. This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol.
For the synthesis of this compound, a plausible route involves the Ullmann condensation of a phenol with an ortho-halobenzoic acid derivative carrying a nitro group. Specifically, the reaction of a phenol with 2-chloro-5-nitrobenzoic acid can generate a 2-phenoxy-5-nitrobenzoic acid intermediate. The subsequent intramolecular cyclization of this intermediate, often promoted by a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid, would yield the target this compound. The nitro group, being an electron-withdrawing group, can activate the aryl halide towards nucleophilic substitution in the initial Ullmann condensation step.
The general reaction scheme can be depicted as follows:
A plausible synthetic route to this compound via Ullmann condensation and subsequent cyclization.While specific literature detailing this exact transformation for this compound is not abundant, the synthesis of various substituted xanthones through this general strategy is well-established. The reaction conditions for the Ullmann condensation, such as the choice of copper catalyst, base, and solvent, are crucial for achieving good yields.
Catalyzed Synthesis Routes (e.g., Copper-based nanocatalysts, Natural Organic Acids)
Modern synthetic methodologies often employ advanced catalytic systems to improve reaction efficiency, reduce reaction times, and enhance product yields under milder conditions. The synthesis of xanthones, including nitro-substituted derivatives, has benefited from the development of novel catalysts.
Copper-based Nanocatalysts: Copper nanoparticles have emerged as highly efficient catalysts for a variety of organic transformations, including the synthesis of xanthones. These nanocatalysts offer a large surface area-to-volume ratio, leading to enhanced catalytic activity compared to bulk copper catalysts. In the context of this compound synthesis, copper-based nanocatalysts can be employed to facilitate the Ullmann condensation of precursors like 2-chloro-5-nitrobenzoic acid and a phenol. The use of nanocatalysts can potentially allow for lower catalyst loading, milder reaction temperatures, and shorter reaction times.
A one-step synthesis of xanthones has been reported through the intermolecular coupling of 2-substituted benzaldehydes and phenols using a magnetically recoverable copper-based nanocatalyst. This approach could potentially be adapted for the synthesis of nitro-xanthones by using a nitro-substituted benzaldehyde.
Natural Organic Acids: The use of natural organic acids as catalysts aligns with the principles of green chemistry. These acids are biodegradable, readily available, and generally less hazardous than traditional Lewis or Brønsted acid catalysts. Natural organic acids such as oxalic acid, citric acid, and tartaric acid have been shown to effectively catalyze the one-pot, three-component synthesis of xanthenones from a phenol, an aldehyde, and a cyclic 1,3-dicarbonyl compound. While this method typically yields tetrahydroxanthenones, it highlights the potential of natural organic acids in promoting the formation of the xanthone (B1684191) scaffold. Further modifications of this approach, perhaps by using nitro-substituted starting materials, could lead to the synthesis of this compound.
| Catalyst Type | Precursors | Key Advantages |
| Copper-based Nanocatalysts | 2-chloro-5-nitrobenzoic acid, phenol | High efficiency, mild conditions, recyclability |
| Natural Organic Acids | Phenol, nitro-aldehyde, 1,3-dicarbonyl | Green, cost-effective, readily available |
Synthesis of Nitro-Substituted 9H-Xanthen-9-one Derivatives
The synthesis of a variety of nitro-substituted 9H-xanthen-9-one derivatives can be achieved through two main strategies: the direct functionalization of a pre-formed xanthone core or the use of multi-component and one-pot reaction strategies with nitro-containing building blocks.
Functionalization of the Xanthone Core
The direct nitration of the 9H-xanthen-9-one core is a straightforward approach to introduce a nitro group onto the aromatic rings. The position of nitration is governed by the directing effects of the existing substituents on the xanthone skeleton. The carbonyl group is a deactivating group and a meta-director, while the ether oxygen is an activating group and an ortho-, para-director. The interplay of these electronic effects will determine the regioselectivity of the nitration reaction.
Standard nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid, are typically employed for this transformation. The reaction conditions, including temperature and reaction time, need to be carefully controlled to avoid over-nitration and the formation of undesired byproducts. The nitration of unsubstituted 9H-xanthen-9-one is expected to yield a mixture of isomers, with the 2- and 4-nitro derivatives being the major products due to the directing effect of the ether oxygen. Separation of these isomers can be challenging and may require chromatographic techniques.
To achieve higher regioselectivity, the nitration of a substituted xanthone can be performed. For instance, if a substituent is already present on one of the aromatic rings, it will influence the position of the incoming nitro group.
Multi-Component and One-Pot Reaction Strategies
Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency and atom economy by combining several reaction steps into a single operation without the isolation of intermediates. These strategies are increasingly being applied to the synthesis of complex heterocyclic compounds, including xanthone derivatives.
For the synthesis of nitro-substituted 9H-xanthen-9-ones, a multi-component approach could involve the condensation of a nitro-substituted phenol, an aldehyde, and a dimedone derivative, often catalyzed by an acid or a base. This would lead to the formation of a tetrahydroxanthenone, which could then be aromatized to the corresponding xanthone.
A one-pot synthesis of xanthones has been reported from 2-nitrobenzyl alcohol and phenol catalyzed by a copper(II) triflate-1,10-phenanthroline complex. This reaction proceeds through the in-situ oxidation of the alcohol to the aldehyde, followed by an electrophilic substitution with the phenol and subsequent cyclization with the displacement of the nitro group. While this specific example does not yield a nitro-xanthone, it demonstrates the feasibility of one-pot strategies in constructing the xanthone core, which could be adapted by using different starting materials to retain the nitro group in the final product.
Advanced Synthetic Strategies Applicable to Nitro-Xanthenones
The field of organic synthesis is continuously evolving, with the development of new technologies and methodologies that can be applied to the synthesis of complex molecules like nitro-xanthenones.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for a wide range of organic transformations, including the synthesis of heterocycles. This technique utilizes light energy to initiate chemical reactions, often under mild conditions. While the direct photocatalytic nitration of xanthones has not been extensively reported, photocatalysis can be employed for the synthesis of the xanthone core itself. For example, the photocatalytic oxidation of xanthenes to xanthones has been demonstrated. This approach could potentially be applied to nitro-substituted xanthenes to produce this compound. Furthermore, photocatalytic methods for the synthesis of nitroaromatic compounds are being developed and could be adapted for the functionalization of the xanthone scaffold.
Flow Chemistry: Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, particularly for reactions that are highly exothermic or involve hazardous reagents, such as nitration. The small reactor volumes and high surface-area-to-volume ratios in flow systems allow for excellent heat transfer and precise temperature control, enhancing safety and reproducibility. The nitration of aromatic compounds has been successfully performed using flow chemistry, often with improved yields and selectivities compared to batch processes. This technology could be applied to the nitration of 9H-xanthen-9-one to produce this compound in a safer and more controlled manner. Additionally, multi-step syntheses can be telescoped in flow, potentially enabling the continuous production of nitro-xanthones from simple precursors.
C-H Activation: Direct C-H activation is a powerful strategy that allows for the functionalization of C-H bonds without the need for pre-functionalized starting materials. While the direct C-H nitration of arenes is still a developing field, recent advances have shown promise. Transition-metal-catalyzed C-H nitration reactions could potentially be applied to the 9H-xanthen-9-one core to introduce a nitro group with high regioselectivity, directed by a suitable functional group on the xanthone skeleton.
Ultrasound-Promoted Synthesis Techniques
Ultrasound-assisted synthesis has emerged as a significant green chemistry tool, offering considerable advantages over conventional thermal methods. researchgate.net The application of ultrasonic irradiation in organic reactions can lead to enhanced reaction rates, higher product yields, and greater selectivity under milder conditions. researchgate.net This technique, known as sonochemistry, is particularly effective for the synthesis of heterocyclic compounds like xanthones and their derivatives. libretexts.org
While direct ultrasound-promoted synthesis of this compound is not prominently documented, the methodology is widely applied to construct the foundational xanthene and xanthone cores. These reactions often involve the condensation of various aldehydes with phenols or cyclic diketones. up.pt The acoustic cavitation generated by ultrasound enhances mixing and mass transfer, accelerating the reaction. chemsynthesis.com For instance, the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes has been efficiently achieved through the ultrasound-assisted condensation of aryl aldehydes and β-naphthol in the presence of a catalyst like perchloric acid (HClO4) in glacial acetic acid, yielding products in 90–98% yields within 30–90 minutes.
The versatility of this method is demonstrated by the variety of catalysts that can be employed, highlighting its adaptability for forming the core structure that can be a precursor to this compound.
Table 1: Examples of Ultrasound-Assisted Synthesis of Xanthene Derivatives
| Reactants | Catalyst | Solvent | Time | Yield (%) |
|---|---|---|---|---|
| Aryl Aldehydes, β-Naphthol | Perchloric Acid (HClO4) | Glacial Acetic Acid | 30–90 min | 90–98% |
| Aldehydes, 2-Naphthol | CoFe2O4/OCMC/Cu (BDC) | Ethanol/Water | 10–15 min | 83–96% |
| Aryl Aldehydes, β-Naphthol | NH4H2PO4/SiO2 | Water | 40 min | 85–94% |
Intramolecular Cross-Dehydrogenative Coupling (CDC) Methodologies
Cross-dehydrogenative coupling (CDC) represents a powerful and atom-economical strategy in modern organic synthesis, enabling the formation of carbon-carbon or carbon-heteroatom bonds through the direct coupling of two C-H bonds. While intramolecular CDC is a known method for forming heterocyclic rings, its application for the primary synthesis of the xanthone core is less common than classical methods.
However, CDC has been effectively utilized in the functionalization of pre-existing xanthone scaffolds. Research has shown that electron-deficient 1,2,4-triazines can be coupled with 1,3-dihydroxyxanthones via a cross-dehydrogenative coupling mechanism. wikipedia.org This type of reaction demonstrates the feasibility of C-H activation on the xanthone ring, suggesting that suitably designed precursors could potentially undergo intramolecular CDC to form the tricyclic system. The process typically involves an oxidant and sometimes a catalyst to facilitate the C-H bond cleavage and subsequent bond formation. This methodology avoids the need for pre-functionalized starting materials, such as organohalides or organometallics, aligning with the principles of green and efficient chemistry.
Electrocyclization and Oxidation Pathways
A prominent and classical route to the xanthone core involves the cyclization of a diaryl ether or benzophenone intermediate, followed by an oxidation step where necessary. mdpi.com This strategy provides a reliable pathway to the dibenzo-γ-pyrone framework.
One common approach is the electrophilic cycloacylation of 2-aryloxybenzoic acids. For example, the synthesis of 1,2-dihydroxy-9H-xanthen-9-one proceeds via the cyclization of an intermediate 2-(3,4-dimethoxyphenoxy)benzoic acid to form 1,2-dimethoxy-9H-xanthen-9-one, which is then deprotected. nih.gov
A more direct route to this compound involves an intramolecular cyclization of a pre-nitrated benzophenone derivative. In a documented synthesis, (2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone is heated to reflux in dimethyl formamide (DMF) with anhydrous potassium fluoride. The potassium fluoride facilitates an intramolecular nucleophilic aromatic substitution (SNAr), where the phenoxide generated displaces the second chlorine atom, closing the central pyrone ring to yield this compound directly. This method is effectively an Ullmann-type condensation cyclization.
Table 2: Synthesis of this compound via Intramolecular Cyclization
| Precursor | Reagent | Solvent | Condition | Product |
|---|
Furthermore, the xanthone skeleton can be obtained by the direct oxidation of 9H-xanthene precursors. Various photocatalytic methods using visible light and molecular oxygen have proven effective for this transformation, converting the methylene bridge of a xanthene into the ketone of a xanthone in high yields.
Nitration Methodologies for Aromatic Systems
The most direct method for preparing this compound is the electrophilic aromatic substitution on the parent 9H-xanthen-9-one (xanthone) molecule. The regioselectivity of this reaction is governed by the electronic effects of the substituents on the aromatic rings.
The xanthone scaffold contains two key directing groups:
The Ether Oxygen: This is an activating group that directs incoming electrophiles to the ortho and para positions (positions 1, 3, 6, and 8) via resonance stabilization of the arenium ion intermediate. libretexts.org
The Carbonyl Group (Ketone): This is a deactivating group that directs incoming electrophiles to the meta positions relative to it (positions 2, 4, 5, and 7). libretexts.org
The nitration of xanthone results in substitution primarily at the 2-position. This outcome is a consequence of the combined directing effects. The ether oxygen activates the entire ring system, but the carbonyl group deactivates the positions ortho and para to it (positions 1, 3, 8a, and 10a), while strongly directing the incoming electrophile to its meta positions (2 and 4). The substitution occurs at the 2-position, which is meta to the deactivating carbonyl group and on a ring activated by the ether oxygen.
A typical procedure for such a reaction involves treating 9H-xanthen-9-one with a nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, under controlled temperature conditions. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
Chemical Reactivity and Transformation of 2 Nitro 9h Xanthen 9 One
Reactivity Governed by the Nitro Group
The nitro group is a powerful modulator of chemical reactivity, primarily through its electronic influence on the xanthone (B1684191) scaffold and its ability to participate in various reaction pathways.
The nitro group is one of the most potent electron-withdrawing groups in organic chemistry. researchgate.net Its influence stems from a combination of a strong negative inductive effect (-I) and a significant negative resonance effect (-M). researchgate.netnih.gov In 2-nitro-9H-xanthen-9-one, the nitro group substantially reduces the electron density of the aromatic ring to which it is attached. nih.govnih.gov This deactivation makes the xanthone scaffold more electrophilic and susceptible to attack by nucleophiles. nih.govnih.govmdpi.com
The strong electron-withdrawing nature of the nitro group activates the attached molecular framework, making positions vicinal (adjacent) to the nitro group particularly electron-deficient and thus prime targets for nucleophilic attack. nih.govmdpi.com This activation is crucial for initiating reactions that might not occur on an unsubstituted xanthone ring. chemistrysteps.comlibretexts.org The diminished electron density makes the aromatic system of this compound more electron-poor, a key requirement for certain substitution reactions. masterorganicchemistry.com
| Property | Description | Impact on this compound |
| Inductive Effect (-I) | The nitrogen atom of the nitro group is highly electronegative, pulling electron density away from the attached carbon atom through the sigma bond framework. | Decreases electron density across the entire xanthone ring system. |
| Resonance Effect (-M) | The nitro group can delocalize pi-electrons from the aromatic ring onto its oxygen atoms, creating resonance structures with a positive charge on the ring. | Significantly reduces electron density at the ortho and para positions relative to the nitro group, strongly activating these positions for nucleophilic attack. masterorganicchemistry.com |
| Overall Effect | Strong activation of the xanthone scaffold towards nucleophilic reagents. nih.govnih.gov | The molecule becomes a suitable substrate for reactions like nucleophilic aromatic substitution. chemistrysteps.comlibretexts.org |
Aromatic compounds bearing strong electron-withdrawing groups, such as the nitro group, can undergo nucleophilic aromatic substitution (SNAr). chemistrysteps.comlibretexts.org This reaction pathway provides a method for replacing a leaving group on the aromatic ring with a nucleophile. The presence of the nitro group is critical as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgmasterorganicchemistry.com
The versatile reactivity of nitroaromatic compounds is also derived from their ability to undergo single-electron transfer (SET) processes. nih.gov The potent electron-accepting nature of the nitro group in this compound facilitates the acceptance of an electron from a suitable donor, leading to the formation of a radical anion. nih.gov
Reactions of nitroarenes with nucleophiles can proceed through two main pathways: a direct nucleophilic attack to form a sigma-adduct (Meisenheimer complex) or a single-electron transfer that results in a radical-ion pair. nih.gov The formation of the this compound radical anion is a key step in certain reaction mechanisms, particularly in electrochemical reductions and some nucleophilic substitution reactions. This SET process opens up pathways for radical-based chemistry, distinct from the ionic pathways of traditional SNAr reactions.
In addition to its role as an activating group, the nitro group itself can function as a leaving group in nucleophilic aromatic substitution reactions, where it is displaced by an incoming nucleophile. nih.govnih.govmdpi.com This is particularly true when the aromatic ring is highly electron-deficient due to the presence of other activating groups. stackexchange.com The ability of the nitrite (B80452) anion (NO₂⁻) to be displaced is facilitated by its relative stability. stackexchange.com
The combination of the nitro group's roles as both an activator for nucleophilic attack and a competent leaving group enables the synthesis of diverse, polyfunctionalized compounds from a nitroaromatic precursor. nih.gov This dual reactivity makes this compound a potentially versatile intermediate in organic synthesis.
| Reaction Type | Role of Nitro Group | Outcome for this compound |
| Nucleophilic Aromatic Substitution | Activating Group | Facilitates substitution of other leaving groups on the ring. |
| Nucleophilic Aromatic Substitution | Leaving Group | The nitro group itself is replaced by a nucleophile (e.g., F⁻, MeS⁻). stackexchange.com |
Transformations of the Nitro Moiety
The nitro group is not merely a static activator but can be chemically transformed into other valuable functional groups, significantly enhancing the synthetic utility of the parent molecule.
One of the most fundamental and widely used transformations of the nitro group is its reduction to an amino group (-NH₂). nih.gov This conversion is a key step in the synthesis of aromatic amines, which are important building blocks for pharmaceuticals, dyes, and other functional materials. The reduction of this compound yields 2-amino-9H-xanthen-9-one. chemspider.comscbt.com
A vast number of reagents and catalytic systems have been developed for the reduction of aromatic nitro compounds. nih.gov These methods offer varying degrees of selectivity and functional group tolerance. Common approaches include catalytic hydrogenation (e.g., using H₂ gas with catalysts like Pd, Pt, or Ni) and chemical reduction using metals in acidic media (e.g., Sn, Fe, or Zn in HCl) or other reducing agents like sodium dithionite. This transformation effectively converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties and subsequent reactivity of the xanthone scaffold.
Other Functional Group Interconversions
The most prominent functional group interconversion for this compound involves the reduction of the nitro group (-NO₂) to a primary amine (-NH₂), yielding 2-amino-9H-xanthen-9-one. chemsynthesis.comchemspider.comscbt.com This transformation is a cornerstone reaction for aromatic nitro compounds and is typically achieved through catalytic hydrogenation. google.comgoogle.comlibretexts.org This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.
Commonly employed catalysts for this reduction include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. google.comyoutube.com The reaction proceeds by the adsorption of the nitro compound and hydrogen onto the catalyst surface, where the step-wise reduction occurs, typically via nitroso and hydroxylamine (B1172632) intermediates, before yielding the final amine product. The efficiency of the hydrogenation can be influenced by factors such as temperature, pressure, solvent, and the specific catalyst used. google.com
| Starting Material | Product | Reaction Type | Typical Reagents |
|---|---|---|---|
| This compound | 2-Amino-9H-xanthen-9-one | Nitro Group Reduction | H₂, Pd/C; SnCl₂, HCl; Fe, HCl |
Alternative methods for this reduction include the use of dissolving metals, such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). These reactions proceed through a series of single-electron transfers from the metal to the nitro group.
Specific Reactions of the 9H-Xanthen-9-one Core with Nitro Substituents
The presence of the nitro group profoundly influences the reactivity of the xanthone scaffold. As a powerful electron-withdrawing group, it deactivates the aromatic ring to which it is attached, making it less susceptible to electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution.
The Mannich reaction is an aminoalkylation that involves an electrophilic substitution on a proton-rich substrate. For the 9H-xanthen-9-one core, this reaction typically requires an activated, electron-rich aromatic ring to act as the nucleophile. For instance, hydroxy-9-xanthenones readily undergo the Mannich reaction, with the hydroxyl group activating the ring and directing the substitution to the ortho or para positions. researchgate.net
In stark contrast, this compound is expected to be unreactive under typical Mannich conditions. The strong deactivating nature of the nitro group significantly reduces the nucleophilicity of the aromatic ring system, rendering it resistant to attack by the weakly electrophilic Eschenmoser's salt or the traditional formaldehyde/amine combination. No successful Mannich reactions have been reported on the nitro-substituted ring of this compound. This illustrates the critical role that substituents play in modulating the reactivity of the xanthone core.
For this compound, any potential electrophilic attack on the nitro-substituted ring would be directed to the meta positions, C1 and C3. However, the entire ring is so strongly deactivated that electrophilic substitution is highly unfavorable. Instead, reactions are more likely to occur on the other, non-nitrated benzene (B151609) ring, where the ether linkage directs electrophiles to the ortho and para positions (C5 and C7).
| Isomer | Reactivity of Nitro-Substituted Ring | Predicted Meta-Directing Positions |
|---|---|---|
| 1-Nitro-9H-xanthen-9-one | Strongly Deactivated | C2 |
| This compound | Strongly Deactivated | C1, C3 |
| 3-Nitro-9H-xanthen-9-one | Strongly Deactivated | C2, C4 |
| 4-Nitro-9H-xanthen-9-one | Strongly Deactivated | C3 |
Hydrogen-deuterium (H-D) exchange studies are used to probe the acidity of C-H bonds. wikipedia.orgrsc.orgnih.gov In nitroaromatic compounds, the electron-withdrawing nature of the nitro group increases the acidity of the aromatic protons, particularly those at the ortho and para positions, by stabilizing the resulting carbanionic intermediate through resonance.
While specific H-D exchange studies on this compound are not extensively documented, principles from related nitroaromatic compounds can be applied. nih.govresearchgate.net Base-catalyzed or metal-catalyzed (e.g., silver-catalyzed) exchange with a deuterium (B1214612) source like D₂O would be expected to occur preferentially on the nitro-substituted ring. chemrxiv.orgacs.org The protons at C1 and C3 would be the most acidic and thus the most likely to undergo exchange. Such studies can provide valuable insight into the electronic effects of the nitro group and the relative reactivity of different positions on the xanthone core.
Reaction Mechanism Studies and Regioselectivity
The reaction mechanisms and regioselectivity of this compound are dictated by the combined electronic influences of the carbonyl, ether, and nitro functionalities.
Nucleophilic Aromatic Substitution (NAS): The presence of the strongly electron-withdrawing nitro group at C2 activates this ring for nucleophilic aromatic substitution. This reaction is generally difficult for unsubstituted benzene rings but becomes feasible when a strong deactivating group is present to stabilize the negative charge of the intermediate Meisenheimer complex. A strong nucleophile (e.g., an alkoxide or an amine) can attack the positions ortho (C1, C3) or para (not applicable here) to the nitro group, leading to the displacement of a suitable leaving group (though none are present on the parent compound). This activation makes the nitro-substituted ring a target for reactions that are impossible on the unsubstituted ring.
The regioselectivity is therefore highly predictable: electrophiles will target the activated ring at positions C5 and C7, while nucleophiles (in theoretical substitution reactions) would target the deactivated ring at positions C1 and C3.
Advanced Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucitation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-nitro-9H-xanthen-9-one, the aromatic protons appear in the characteristic downfield region of the spectrum. In a study detailing its synthesis, the ¹H NMR spectrum was recorded in deuterated chloroform (B151607) (CDCl₃). The observed chemical shifts (δ) and their multiplicities confirm the substitution pattern on the xanthen-9-one core.
The reported ¹H NMR spectral data are as follows: a multiplet corresponding to two protons appears between δ 7.75-7.77 ppm. A doublet of doublets for one proton is observed at δ 7.98 ppm with coupling constants of J = 9.2 and 0.3 Hz. Further downfield, a multiplet for one proton is seen at δ 8.01-8.05 ppm, followed by another multiplet for one proton between δ 8.40-8.42 ppm. A doublet of doublets for one proton is located at δ 8.85 ppm (J = 9.1, 2.8 Hz), and finally, a multiplet for one proton appears at δ 9.21-9.22 ppm.
| Chemical Shift (δ) ppm | Multiplicity | Integration (Number of Protons) | Coupling Constants (J) Hz |
|---|---|---|---|
| 7.75-7.77 | m (multiplet) | 2H | - |
| 7.98 | dd (doublet of doublets) | 1H | 9.2, 0.3 |
| 8.01-8.05 | m (multiplet) | 1H | - |
| 8.40-8.42 | m (multiplet) | 1H | - |
| 8.85 | dd (doublet of doublets) | 1H | 9.1, 2.8 |
| 9.21-9.22 | m (multiplet) | 1H | - |
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning proton and carbon signals. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. An HMBC spectrum, on the other hand, shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity of the entire molecular structure and confirming the placement of substituents on the aromatic rings.
Although the utility of these techniques for the structural elucidation of xanthone (B1684191) derivatives is well-documented, specific HSQC and HMBC data for this compound have not been reported in the available scientific literature.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. The most prominent peaks are associated with the carbonyl group (C=O) of the ketone, the nitro group (NO₂), and the aromatic C-H and C=C bonds.
A documented spectrum provides the following absorption peaks (in cm⁻¹): 3242.3, 3185.3, 3027.8, 1653.3, 1599.6, 1546, 1492.3, 1428.6, 1344.8, 1237.5, 1197.3, 1080, 828.54, 707.85, 667.62, 637, and 506.7. The strong absorption at 1653.3 cm⁻¹ is characteristic of the C=O stretching vibration of the xanthen-9-one system. The peaks at 1546 cm⁻¹ and 1344.8 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. The absorptions above 3000 cm⁻¹ (3027.8 cm⁻¹) are typical for aromatic C-H stretching, while the peaks in the 1600-1450 cm⁻¹ region (1599.6, 1492.3 cm⁻¹) correspond to aromatic C=C bond stretching.
| Frequency (cm⁻¹) | Assignment |
|---|---|
| 3027.8 | Aromatic C-H Stretch |
| 1653.3 | Carbonyl (C=O) Stretch |
| 1546 | Asymmetric NO₂ Stretch |
| 1344.8 | Symmetric NO₂ Stretch |
| 1599.6, 1492.3 | Aromatic C=C Stretch |
| 1237.5, 1197.3 | Aryl Ether (C-O-C) Stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.
In research describing the synthesis of this compound, the use of a Gas Chromatography-Mass Spectrometry (GC-MS) instrument for analysis is mentioned. This technique first separates components of a mixture using gas chromatography, and then each component is introduced into the mass spectrometer for analysis. While the use of GC-MS confirms the analysis of the compound, specific fragmentation data, which would detail how the molecule breaks apart upon ionization, were not provided in the referenced literature. A typical fragmentation pattern for this molecule would likely involve the loss of the nitro group (NO₂) and carbon monoxide (CO).
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of the elemental formula of a compound. For this compound, HRMS data has been reported. nih.gov The calculated mass for the molecular formula C₁₃H₇NO₄ was 241.0375. The experimentally found mass was 241.0378, which is in excellent agreement with the calculated value and confirms the elemental composition of the molecule. nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₇NO₄ |
| Calculated Mass | 241.0375 |
| Found Mass | 241.0378 |
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is a powerful analytical technique that combines the high separation efficiency of UHPLC with the sensitive and selective detection capabilities of mass spectrometry. This method is indispensable for verifying the identity, assessing the purity, and quantifying this compound in complex mixtures.
Research Findings:
In a typical UHPLC-MS analysis of a nitroaromatic compound like this compound, a C18 reversed-phase column is often employed, utilizing a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with a formic acid additive to improve ionization. The UHPLC system separates the target compound from any impurities or byproducts from its synthesis.
Following chromatographic separation, the eluent is introduced into the mass spectrometer. For a compound with the molecular formula C₁₃H₇NO₄ and a molecular weight of approximately 241.20 g/mol , high-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion. chemsynthesis.comguidechem.com In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to its exact mass. The high resolution of the mass analyzer allows for the confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass.
Tandem mass spectrometry (MS/MS) experiments are then conducted to further confirm the structure. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), generating a characteristic fragmentation pattern that provides structural information. For this compound, expected fragmentation pathways would involve the loss of the nitro group (NO₂) and subsequent cleavages of the xanthone core.
| Parameter | Expected Value/Information |
| UHPLC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |
| Gradient | Optimized gradient from low to high percentage of B |
| Flow Rate | 0.2-0.4 mL/min |
| Retention Time (tR) | Dependent on specific conditions, but expected to be in the mid-to-late region of the chromatogram due to its aromatic nature. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion [M+H]⁺ | ~ m/z 242.0402 (Calculated for C₁₃H₈NO₄⁺) |
| Major MS/MS Fragments | Expected fragments corresponding to losses of NO₂, CO, and other parts of the xanthone structure. |
UV-Visible Spectroscopy for Electronic Transitions and Photophysical Studies
UV-Visible spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides valuable information about the conjugated system of the molecule.
Research Findings:
The UV-Visible spectrum of this compound is expected to exhibit characteristic absorption bands arising from its extended aromatic system. The xanthone core itself possesses π → π* transitions, which are typically observed at shorter wavelengths (higher energy). The presence of the carbonyl group (C=O) introduces n → π* transitions, which are generally weaker and occur at longer wavelengths.
The addition of a nitro group (-NO₂) to the xanthone scaffold is expected to influence the electronic spectrum significantly. The nitro group is a strong electron-withdrawing group and can act as a chromophore, introducing its own electronic transitions and modifying the existing ones of the parent xanthone molecule. This typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths.
Although a specific UV-Visible spectrum for this compound is not available in the provided search results, a study on 2-methyl-9H-thioxanthene-9-one, a structurally related compound, can provide insights. rsc.org The electronic absorption spectra of such compounds and their ions are interpreted using time-dependent DFT calculations to understand the nature of the electronic transitions. For this compound, one would expect to observe multiple absorption bands in the UV-Vis region.
The following table provides hypothetical, yet representative, UV-Visible absorption data for this compound in a common solvent like ethanol, based on the analysis of similar aromatic ketones and nitroaromatic compounds.
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Probable Electronic Transition |
| ~ 250 | High | π → π* (aromatic system) |
| ~ 300 | Moderate | π → π* (involving the carbonyl group) |
| ~ 350-400 | Low | n → π* (carbonyl group) and charge-transfer bands involving the nitro group |
These photophysical studies are crucial for applications where the interaction of the molecule with light is important, such as in photochemistry or materials science.
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the compound's physical and chemical properties.
Research Findings:
To date, a published single-crystal X-ray structure of this compound has not been identified in the surveyed literature. However, the crystal structure of the parent compound, 9H-xanthen-9-one, has been determined. researchgate.net It provides a foundational model for understanding the likely solid-state conformation of its derivatives. The xanthone core is a planar, tricyclic system. researchgate.net
For this compound, a single crystal suitable for XRD analysis would be grown, typically by slow evaporation of a solvent. The crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to solve and refine the crystal structure.
The expected findings from an X-ray diffraction study of this compound would include the precise coordinates of each atom, confirming the connectivity and planarity of the xanthone backbone. A key point of interest would be the orientation of the nitro group relative to the aromatic ring. The analysis would also reveal details about the crystal packing, including any intermolecular interactions such as π-π stacking or hydrogen bonding (if co-crystallized with a suitable solvent).
The table below presents hypothetical crystallographic data for this compound, based on typical values for organic molecules of similar size and composition.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ |
| Unit Cell Dimensions | a ≈ 8-12 Å, b ≈ 5-10 Å, c ≈ 15-20 Å, β ≈ 90-105° |
| Volume (V) | ~1200-1600 ų |
| Z (molecules per unit cell) | 4 |
| Calculated Density (Dx) | ~1.5-1.6 g/cm³ |
| R-factor | < 0.05 for a well-refined structure |
Such detailed structural information is invaluable for computational modeling, understanding structure-activity relationships, and designing new materials with specific solid-state properties.
Future Research Directions and Advanced Applications in Chemical Sciences
Development of Novel Synthetic Strategies for Nitro-Xanthenones
The synthesis of the xanthenone core has been approached through various classical methods, such as the cyclodehydration of 2,2'-dihydroxybenzophenones and the electrophilic cycloacylation of 2-aryloxybenzoic acids. up.pt However, the pursuit of more efficient, selective, and environmentally benign methodologies remains a key objective for chemists. Future research in the synthesis of 2-nitro-9H-xanthen-9-one and its analogs is poised to explore several innovative strategies.
One promising avenue is the use of alternative nitrating agents . Traditional methods often rely on harsh reagents like nitric and sulfuric acids, which can lead to over-nitration and the formation of undesired isomers. Current time information in Bangalore, IN. The development and application of milder and more selective nitrating agents, such as nitronium salts (e.g., nitronium tetrafluoroborate) and dinitrogen pentoxide (N2O5), could offer greater control over the regioselectivity of the nitration process, leading to higher yields of the desired 2-nitro isomer. Current time information in Bangalore, IN.
Another area of active development is the use of modern synthetic technologies . Microwave-assisted organic synthesis, for instance, has been shown to significantly reduce reaction times and improve yields in the preparation of xanthenone derivatives. up.pt The application of flow chemistry could also offer precise control over reaction parameters, leading to enhanced safety and scalability. A reported synthesis of a related compound, 3-fluoro-6-nitro-9H-xanthen-9-one, highlights a multi-step sequence involving the reaction of 2-chloro-4-nitrobenzoic acid with a substituted phenol, followed by cyclization, which could be adapted and optimized for the synthesis of this compound. rsc.org
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Alternative Nitrating Agents | Improved safety, higher selectivity, reduced over-nitration. | Screening of nitronium salts and N2O5 for regioselective nitration of the xanthenone core. |
| Advanced Catalytic Systems | Reduced waste, catalyst recyclability, enhanced reaction efficiency. | Development of novel zeolites and sulfated metal oxides for targeted nitration. |
| Modern Synthetic Technologies | Faster reaction times, improved yields, enhanced safety and scalability. | Optimization of microwave-assisted and flow chemistry protocols for nitro-xanthenone synthesis. |
Exploration of Undiscovered Reactivity Pathways and Functional Transformations
The nitro group in this compound is a versatile functional handle that opens up a wide array of potential chemical transformations, many of which remain to be explored. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the xanthenone scaffold, paving the way for novel functionalizations.
A primary and well-established reaction of nitroaromatic compounds is their reduction to the corresponding amino group . The conversion of a nitro-9H-xanthen-9-one to an amino-9H-xanthen-9-one has been reported, typically achieved using reagents like stannous chloride in hydrochloric acid. nih.gov This transformation is of paramount importance as the resulting 2-amino-9H-xanthen-9-one serves as a key intermediate for the synthesis of a diverse range of derivatives. For example, the amino group can be further functionalized to introduce sulfonamide moieties, which have shown interesting biological activities. nih.gov
Future research should focus on exploring a broader range of nucleophilic aromatic substitution (SNAr) reactions . The presence of the electron-withdrawing nitro group at the 2-position activates the aromatic ring towards attack by nucleophiles. This could allow for the introduction of various functionalities, such as alkoxy, aryloxy, and amino groups, by displacing a suitable leaving group at an adjacent position. The synthesis of amino-substituted xanthenones has been achieved through the nucleophilic substitution of a chloro group in a nitroxanthenone precursor. rsc.org
Furthermore, the investigation of transition-metal-catalyzed cross-coupling reactions represents a significant frontier. The nitro group can be converted to other functionalities, such as a halide or a triflate, which can then participate in well-established cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations. This would enable the introduction of a wide variety of carbon-carbon and carbon-heteroatom bonds, leading to the generation of complex and diverse molecular architectures based on the xanthenone core.
| Reactivity Pathway | Description | Potential Applications |
| Reduction of the Nitro Group | Conversion of the nitro group to an amino group. | Synthesis of amino-xanthenones as precursors for pharmaceuticals and functional materials. |
| Nucleophilic Aromatic Substitution | Displacement of a leaving group by a nucleophile, activated by the nitro group. | Introduction of diverse functional groups to the xanthenone scaffold. |
| Cross-Coupling Reactions | Formation of new C-C and C-X bonds using transition metal catalysts. | Generation of complex and structurally diverse xanthenone derivatives. |
Advanced Computational Modeling for Rational Design and Prediction of Chemical Behavior
Computational chemistry offers powerful tools for understanding and predicting the properties and reactivity of molecules like this compound, thereby guiding experimental efforts. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, stability, and potential reaction pathways of this compound.
DFT calculations can be employed to determine the optimized geometry, electronic properties, and spectroscopic signatures of this compound. researchgate.netrsc.org These calculations can help in understanding the influence of the nitro group on the electron distribution and aromaticity of the xanthenone system. Furthermore, the calculation of frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity and its potential as an electron acceptor or donor in chemical reactions. frontiersin.org
Molecular dynamics (MD) simulations can be utilized to study the conformational flexibility and intermolecular interactions of this compound. doaj.org For instance, in silico studies on other hydroxyxanthone derivatives have used MD simulations to assess their stability when interacting with biological targets. doaj.org Similar approaches could be applied to this compound to predict its behavior in different solvent environments or its potential binding modes with macromolecules.
The rational design of novel derivatives with specific properties can be significantly enhanced through Quantitative Structure-Activity Relationship (QSAR) studies . nih.gov By correlating the structural features of a series of nitro-xanthenone derivatives with their observed chemical or biological activity, predictive models can be developed. This approach can help in identifying the key structural motifs responsible for a desired property and guide the synthesis of new compounds with improved performance. The use of computational methods to predict physicochemical properties and potential toxicity is also a crucial aspect of modern drug discovery and materials science. doaj.org
| Computational Method | Application for this compound | Predicted Outcomes |
| Density Functional Theory (DFT) | Calculation of electronic structure, geometry, and spectroscopic properties. | Understanding of reactivity, stability, and spectral characteristics. |
| Molecular Dynamics (MD) Simulations | Investigation of conformational dynamics and intermolecular interactions. | Prediction of behavior in solution and potential binding to target molecules. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for chemical and biological activity. | Rational design of new derivatives with enhanced properties. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-nitro-9H-xanthen-9-one, and how can reaction progress be monitored?
- Methodology :
- Reductive pathways : Reduction of nitro groups in related compounds (e.g., 2-nitro-9H-thioxanthen-9-one) using SnCl₂/HCl yields amino derivatives, monitored via FTIR (nitro peak at 1343 cm⁻¹) and GC/MS (m/z 227 [M⁺]) .
- Precursor condensation : Reacting polyphenolic precursors with salicylic acid derivatives under dehydrating agents (e.g., acetic anhydride) forms the xanthone core. Thin-layer chromatography (TLC) is critical for tracking intermediate purity .
- Optimization : Adjust stoichiometry of dehydrating agents to minimize side products.
Q. How is this compound characterized structurally and functionally?
- Key techniques :
- Spectroscopy : FTIR identifies nitro stretches (1343–1319 cm⁻¹) and aromatic C=C vibrations (1600–1435 cm⁻¹). GC/MS confirms molecular weight and fragmentation patterns .
- X-ray crystallography : For crystal structure determination, use SHELXTL or APEX2/SAINT-Plus for data collection. Refinement with SHELXL resolves bond angles and torsion angles (e.g., C–C bond precision ±0.003 Å) .
- Table 1 : Representative Spectral Data
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| FTIR | 1343 cm⁻¹ (NO₂ stretch) | |
| GC/MS | m/z 227 [M⁺] | |
| X-ray | R factor = 0.055 |
Q. What computational tools are recommended for analyzing crystallographic data?
- Software :
- SHELX suite : For structure solution (SHELXS) and refinement (SHELXL), particularly for high-resolution data .
- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement .
Advanced Research Questions
Q. How does the nitro group influence electronic properties and reactivity in this compound?
- Mechanistic insights :
- The nitro group withdraws electron density, polarizing the xanthone ring and enhancing electrophilic substitution at specific positions (e.g., C-4 or C-5).
- Redox cycling (e.g., SnCl₂/HCl reduction) proceeds via nitroso intermediates, confirmed by trapping with hydroxylamine .
- Experimental validation : Use cyclic voltammetry to quantify redox potentials and DFT calculations to map electron density distribution.
Q. How do hydrogen-bonding patterns affect crystallization and solid-state properties?
- Graph-set analysis :
- In related xanthenones, intermolecular O–H···O bonds form dimeric motifs (e.g., R₂²(8) patterns), stabilizing crystal lattices .
- Mitigation strategy : Co-crystallization with hydrogen-bond acceptors (e.g., DMSO) can alter packing efficiency .
Q. How should contradictory spectral or crystallographic data be resolved?
- Case example : Discrepancies in nitro-group orientation between X-ray and DFT models may arise from dynamic disorder.
- Resolution : Perform temperature-dependent crystallography (e.g., at 113 K) to reduce thermal motion artifacts .
- Validation : Cross-check with solid-state NMR or Raman spectroscopy .
Q. What methodologies are used to correlate substituent effects with biological activity?
- Structure-activity relationship (SAR) :
- In hydroxyxanthones, hydroxyl positioning modulates antioxidant activity. For nitro derivatives, evaluate bioactivity via rat passive cutaneous anaphylaxis (PCA) assays, correlating nitro group size/position with inhibition efficacy .
Methodological Best Practices
- Synthesis reproducibility : Always include detailed experimental sections with catalyst ratios, reaction times, and purification steps (e.g., column chromatography eluent ratios) .
- Data reporting : For crystallography, deposit CIF files in public databases (e.g., CCDC) and cite DOI links to supporting information .
- Ethical compliance : Acknowledge software licenses (e.g., SHELX, ORTEP) and raw data repositories in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
